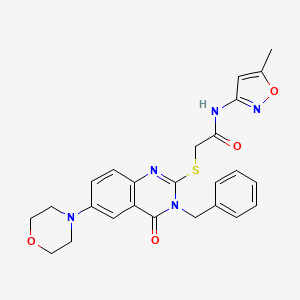
2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The presence of various functional groups, such as the morpholino and isoxazole moieties, enhances its interaction with biological targets.
Structural Formula
Anticancer Activity
Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. Specifically, compounds similar to This compound have shown efficacy against various cancer cell lines.
Case Studies
- In vitro Studies : A study demonstrated that quinazolinone derivatives could induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to targets associated with cancer progression, such as protein kinases and transcription factors involved in cell cycle regulation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anti-inflammatory Activity
Quinazolinone derivatives have been noted for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The compound's structural features suggest potential COX inhibitory activity.
Research Findings
A study indicated that certain quinazolinone derivatives showed up to 47% inhibition of COX-2 at concentrations around 20 μM, suggesting that this compound may also possess similar properties .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It could modulate receptors related to inflammatory responses and cellular signaling pathways.
- DNA Interaction : Potential interactions with DNA may lead to disruptions in replication and transcription processes.
Propriétés
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-17-13-22(28-34-17)27-23(31)16-35-25-26-21-8-7-19(29-9-11-33-12-10-29)14-20(21)24(32)30(25)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3,(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPRMRSNVHXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














